Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₇H₉ClO₃ and a molecular weight of 176.60 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a single oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction:
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigating the biological activity of spirocyclic compounds and their potential as pharmaceutical agents.
Medicine: Exploring the compound’s potential therapeutic effects and its use in drug development.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.3]hexane-2-carboxylate
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
Uniqueness
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to the presence of the chlorine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives .
Biological Activity
Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, characterized by the presence of a chloro substituent and an ester functional group. Its molecular formula is C7H9ClO3 with a molecular weight of approximately 190.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structural uniqueness of this compound contributes to its reactivity and biological activity. The spirocyclic framework allows for various interactions with biological macromolecules, making it a candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C7H9ClO3 |
Molecular Weight | 190.62 g/mol |
CAS Number | 1695937-42-8 |
Structure | Spirocyclic |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of spirocyclic compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Interactions
The compound's biological activity may also be attributed to its interactions with specific enzymes. Preliminary biochemical analyses suggest that this compound can act as an inhibitor for enzymes involved in critical metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer or bacterial infections.
Synthesis and Applications
The synthesis of this compound can be achieved through various organic reactions, making it accessible for research purposes. Its applications extend beyond medicinal chemistry; it serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on similar spirocyclic compounds demonstrated that they exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to share these properties due to its structural similarities.
- Enzyme Inhibition Research : In vitro studies indicated that compounds with spirocyclic structures can inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This suggests that this compound could be further investigated for its potential as an antibacterial agent.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential viability as a lead compound in drug development.
Properties
Molecular Formula |
C7H9ClO3 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3 |
InChI Key |
MLYGHTDTULEBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCC2)Cl |
Origin of Product |
United States |
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